Bis(2-chloroethoxy)dimethylsilane
Overview
Description
Bis(2-chloroethoxy)dimethylsilane: is an organosilicon compound with the molecular formula C6H14Cl2O2Si . It is a colorless liquid that is used in various chemical synthesis processes. The compound is characterized by the presence of two 2-chloroethoxy groups attached to a dimethylsilane core. This structure imparts unique chemical properties to the compound, making it useful in a variety of industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-chloroethoxy)dimethylsilane can be synthesized through the reaction of dimethyldichlorosilane with 2-chloroethanol. The reaction typically occurs in the presence of a base, such as sodium hydroxide, which facilitates the substitution of chlorine atoms with 2-chloroethoxy groups. The reaction can be represented as follows:
(CH3)2SiCl2+2HOCH2CH2Cl→(CH3)2Si(OCH2CH2Cl)2+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions. The process typically includes the use of high-purity reactants and solvents to ensure the quality of the final product. The reaction is carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Bis(2-chloroethoxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethoxy groups can be substituted with other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols to form larger organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the condensation process.
Major Products Formed:
Substitution Reactions: Products include substituted silanes with various functional groups.
Hydrolysis: Products include silanols and hydrochloric acid.
Condensation Reactions: Larger organosilicon compounds are formed, which can be used in the production of silicones and other materials.
Scientific Research Applications
Chemistry: Bis(2-chloroethoxy)dimethylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between inorganic materials and organic polymers.
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility. It is also investigated for its potential use in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: The compound is used in the production of silicone-based materials, including sealants, adhesives, and coatings. Its unique chemical properties make it valuable in the development of high-performance materials with enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of bis(2-chloroethoxy)dimethylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials, where the siloxane bonds provide flexibility, durability, and resistance to degradation.
Comparison with Similar Compounds
Bis(2-chloroethoxy)methane: Similar in structure but lacks the silicon atom, leading to different chemical properties and applications.
Bis(chloromethyl)dimethylsilane: Contains chloromethyl groups instead of 2-chloroethoxy groups, resulting in different reactivity and uses.
Dimethyldichlorosilane: A precursor in the synthesis of bis(2-chloroethoxy)dimethylsilane, with different applications in the production of silicones.
Uniqueness: this compound is unique due to the presence of both silicon and 2-chloroethoxy groups in its structure. This combination imparts distinct chemical properties, making it versatile in various applications, from chemical synthesis to industrial production of silicone-based materials.
Properties
IUPAC Name |
bis(2-chloroethoxy)-dimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14Cl2O2Si/c1-11(2,9-5-3-7)10-6-4-8/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMHGVGUMWBNFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(OCCCl)OCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2O2Si | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066318 | |
Record name | Silane, bis(2-chloroethoxy)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.16 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18141-42-9 | |
Record name | Bis(2-chloroethoxy)dimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18141-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-chloroethoxy)dimethylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018141429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, bis(2-chloroethoxy)dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silane, bis(2-chloroethoxy)dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(2-chloroethoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(2-chloroethoxy)dimethylsilane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3676J8VF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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